(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino acids or their derivatives can be used, followed by cyclization using reagents like acetic anhydride or other dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization processes, utilizing automated reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of (3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3S,8aR)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a similar structure but with a methyl group instead of an isobutyl group.
(3S,8aR)-3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione:
Uniqueness
(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
SZJNCZMRZAUNQT-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
Origin of Product |
United States |
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